2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide
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Overview
Description
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a chloro substituent at the 2-position and a carboxamide group at the 4-position, which is further substituted with a 4-methylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Introduction of the Chloro Group: The chloro substituent at the 2-position can be introduced via electrophilic substitution reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Carboxamide Group: The carboxamide group at the 4-position can be introduced by reacting the quinoline derivative with an appropriate amine, such as 4-methylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and the use of green solvents can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-4-carboxamide: Lacks the 4-methylcyclohexyl group, leading to different biological activities.
N-(4-methylcyclohexyl)quinoline-4-carboxamide: Lacks the chloro substituent, affecting its reactivity and interactions.
Uniqueness
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide is unique due to the presence of both the chloro and 4-methylcyclohexyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-(4-methylcyclohexyl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-6-8-12(9-7-11)19-17(21)14-10-16(18)20-15-5-3-2-4-13(14)15/h2-5,10-12H,6-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARIOSPDNQTJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID74373739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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